氯代氮杂草酮

概述

描述

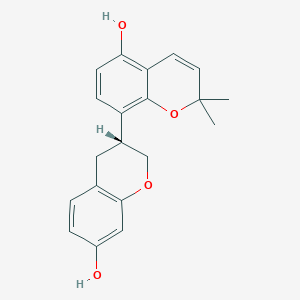

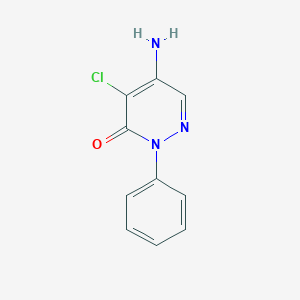

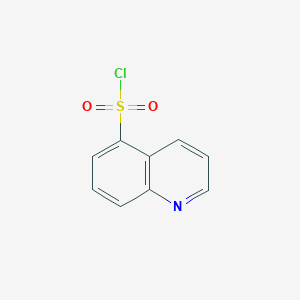

吡拉草酮: 是一种化学化合物,其分子式为 C10H8ClN3O 。 吡拉草酮主要用作除草剂,特别是在控制甜菜作物中的杂草方面效果显著 .

作用机制

吡拉草酮通过抑制植物的光合作用过程发挥其除草作用。 它专门针对 光系统 II 复合物,破坏电子传递链并导致活性氧的产生。 这会导致植物细胞氧化损伤,最终导致杂草死亡 .

科学研究应用

吡拉草酮在科学研究中具有广泛的应用:

生化分析

Biochemical Properties

Chloridazon is consumed by roots and is found in all parts of plants

Molecular Mechanism

It is known to be transferred to ground waters due to its polar nature and relatively high solubility in water , suggesting it may interact with biomolecules in a manner dependent on these properties.

Temporal Effects in Laboratory Settings

In laboratory settings, Chloridazon has been extracted from aqueous solutions using liquid phase microextraction . Under optimal conditions, Chloridazon present in 10 mL of the aqueous solution was extracted in 5 µL of the acceptor phase with recovery up to 90% and detection limits of 0.4 μg/L .

Metabolic Pathways

Given its polar nature and high solubility in water , it is likely to interact with various enzymes and cofactors.

Transport and Distribution

Chloridazon is likely to be transported and distributed within cells and tissues due to its polar nature and high solubility in water

Subcellular Localization

Given its polar nature and high solubility in water , it is likely to be localized in specific compartments or organelles within the cell.

准备方法

合成路线和反应条件: 吡拉草酮可以通过多种方法合成。 一种常见的路线涉及 4,5-二氯-2-苯基-3(2H)-吡啶酮 与 氨 的反应 。 该反应通常在受控温度和压力条件下进行,以确保吡拉草酮的形成。

工业生产方法: 在工业环境中,吡拉草酮是在大型化学反应器中生产的。 该工艺涉及对反应参数(如温度、压力和反应物浓度)的精心控制,以最大限度地提高产率和纯度 .

化学反应分析

反应类型: 吡拉草酮会发生各种化学反应,包括:

氧化: 吡拉草酮可以被氧化成不同的产物,具体取决于所使用的氧化剂。

还原: 还原反应可以将吡拉草酮转化为相应的胺衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括 和 。

还原: 通常使用 或 等还原剂。

取代: 取代反应通常涉及 亲核试剂 ,如 胺 或 硫醇 .

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成 羧酸 或 酮 ,而还原可以生成 胺 .

相似化合物的比较

类似化合物

氯吡嘧磺隆: 另一种在农业中具有类似应用的吡啶酮除草剂.

非那西汀: 一种具有类似化学结构但主要用作镇痛剂的化合物.

独特性: 吡拉草酮在其选择性除草活性方面是独特的,使其特别有效地控制甜菜作物中的杂草,而不会损害作物本身。 它专门针对光系统 II 的作用机制使其与其他除草剂区分开来 .

属性

IUPAC Name |

5-amino-4-chloro-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYKTKDBLFHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034872 | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |

| Record name | SID47202885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.54 g/cu cm at 20 °C | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |

| Record name | Pyrazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pyrazon is a substituted pyridazinone herbicide, which is absorbed through roots and leaves. It inhibits plant growth and survival primarily by four mechanisms: 1) inhibition of the Hill Reaction and photosynthetic carbon dioxide fixation; 2) inhibition of carotenoid biosynthesis; 3) photodestruction of chlorophyll; and 4) interference with incorporation of polar lipids in the membranes of chloroplasts. Resistant plant species, such as beets, have the ability to transform the parent compound to less toxic metabolites in the leaves. Sensitive species (millet and tomatoes, for example) are incapable of this transformation., Inhibits photosynthesis and the Hill-reaction. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

1698-60-8 | |

| Record name | Chloridazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloridazon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloridazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloridazon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |

| Record name | PYRAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chloridazon?

A1: Chloridazon acts as a photosystem II (PSII) inhibitor. [, , , , ] It disrupts photosynthesis by blocking electron transfer between the primary and secondary quinones (QA and QB) within PSII. [] This blockage prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Q2: Does Chloridazon affect plant growth in other ways?

A2: Research suggests that Chloridazon might also impact plant growth by influencing auxin activity, though this mechanism is less understood. [] Studies on the green microalga Desmodesmus subspicatus and duckweed Lemna minor also showed that Chloridazon exposure could induce oxidative stress, triggering a response from antioxidant enzymes like superoxide dismutase (SOD) and ascorbate peroxidase (APX). []

Q3: What is the molecular formula and weight of Chloridazon?

A3: The molecular formula of Chloridazon is C10H8ClN3O, and its molecular weight is 221.65 g/mol.

Q4: Is there spectroscopic data available for Chloridazon and its derivatives?

A4: Yes, several studies utilize spectroscopic techniques to characterize Chloridazon and its metabolites. For instance, liquid chromatography/negative electrospray ionization tandem mass spectrometry (LC/ESI-/MS2) has been used to identify various oxidation products formed during the degradation of Chloridazon. [] Additionally, gas chromatography with electron capture detector (GC/ECD) is commonly employed to analyze Chloridazon residues. []

Q5: How does the addition of adjuvants affect Chloridazon's degradation in soil?

A5: Studies indicate that adjuvants can influence Chloridazon's degradation rate in soil. The addition of oil and surfactant adjuvants slowed down the degradation, while a multicomponent adjuvant showed no significant effect. []

Q6: What is known about the enzymes involved in Chloridazon degradation?

A6: Chloridazon degradation involves several enzymes, including chloridazon-catechol dioxygenases, which are meta-cleaving enzymes. [] These enzymes, found in bacteria like Phenylobacterium immobilis, require ferrous ions for activity and exhibit a distinct substrate specificity compared to other catechol dioxygenases. [, ]

Q7: Have there been any computational studies on Chloridazon?

A7: While this document set does not delve into detailed computational studies, it highlights the potential for using techniques like Quantitative Structure-Activity Relationship (QSAR) models to predict the environmental fate and behavior of Chloridazon and its metabolites. []

Q8: How does the structure of Chloridazon relate to its herbicidal activity?

A8: While specific SAR studies are not detailed in these documents, the presence of the pyridazinone ring is known to be crucial for Chloridazon's activity as a PSII inhibitor. [] Modifications to this ring or its substituents could significantly alter its herbicidal potency and selectivity.

Q9: How is Chloridazon typically formulated to improve its efficacy?

A9: Chloridazon is often formulated with adjuvants to enhance its uptake and effectiveness. [, ] Additionally, encapsulation techniques using materials like alginate and chitosan are being explored to create controlled-release formulations that can improve its stability and potentially reduce its environmental impact. []

Q10: What is the current regulatory status of Chloridazon?

A10: While widely used in the past, the use of Chloridazon has been banned or restricted in several countries due to concerns about its environmental persistence and potential leaching into groundwater. [, ]

Q11: What is known about the environmental fate of Chloridazon?

A11: Chloridazon degrades in the environment to form metabolites like desphenylchloridazon (DPC), which exhibits greater water solubility and persistence than the parent compound. [, ] This characteristic raises concerns about its potential for leaching into groundwater and contaminating water resources. [, ]

Q12: Has the toxicity of Chloridazon been evaluated in biological systems?

A12: Yes, studies have investigated the toxicity of Chloridazon in various biological systems. For example, research using bovine peripheral lymphocytes showed that Chloridazon could induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges, suggesting potential genotoxicity. [, ]

Q13: What are the potential toxicological concerns associated with Chloridazon?

A14: Chloridazon has been associated with potential genotoxic effects based on studies in bovine lymphocytes. [, ] Furthermore, the persistence of its metabolites, particularly DPC, raises concerns about long-term environmental contamination and potential risks to human health through the food chain. [, , , ]

Q14: What are the environmental concerns associated with Chloridazon use?

A15: The primary environmental concern regarding Chloridazon is the persistence of its metabolites, particularly DPC, in soil and water resources. [, , ] This persistence increases the risk of groundwater contamination and potential adverse effects on aquatic ecosystems. [, , ]

Q15: What methods are being investigated for removing Chloridazon and its metabolites from water?

A15: Several methods are being explored to remove Chloridazon and its metabolites from water, including:

- Adsorption: Using materials like modified kerolite, bentonite, and activated carbon to remove Chloridazon from contaminated water. [, , ]

- Advanced Oxidation Processes: Utilizing titanium dioxide as a photocatalyst in the presence of UV light and electron acceptors like hydrogen peroxide to degrade Chloridazon. [, ]

- Ozonation: Applying ozone to degrade Chloridazon metabolites, although this method can lead to the formation of potentially harmful byproducts. []

Q16: What analytical techniques are used to detect and quantify Chloridazon?

A16: Various analytical techniques are employed for Chloridazon detection and quantification, including:

- Gas Chromatography (GC): Often coupled with electron capture detection (GC/ECD) for analyzing Chloridazon residues in soil and water. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for identifying and quantifying Chloridazon and its metabolites in environmental samples. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing polar metabolites like DPC. [, , ]

- Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Used for determining carbon isotope ratios in DPC, providing insights into its origins and degradation pathways. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)